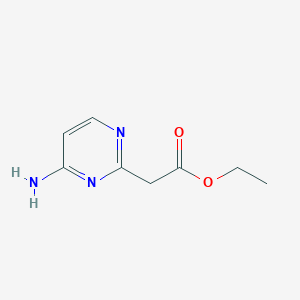

Ethyl 2-(4-aminopyrimidin-2-yl)acetate

CAS No.:

Cat. No.: VC18180528

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O2 |

|---|---|

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | ethyl 2-(4-aminopyrimidin-2-yl)acetate |

| Standard InChI | InChI=1S/C8H11N3O2/c1-2-13-8(12)5-7-10-4-3-6(9)11-7/h3-4H,2,5H2,1H3,(H2,9,10,11) |

| Standard InChI Key | ZMHDKXAZKPGKHI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=NC=CC(=N1)N |

Introduction

Structural and Molecular Characteristics

Ethyl 2-(4-aminopyrimidin-2-yl)acetate belongs to the aminopyrimidine class, featuring a six-membered aromatic pyrimidine ring substituted with an amino group at the 4-position and an ethyl acetate side chain at the 2-position. The IUPAC name, ethyl 2-(4-aminopyrimidin-2-yl)acetate, reflects this arrangement . Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| InChI Code | InChI=1S/C8H11N3O2/c1-2-13... |

| InChIKey | ZMHDKXAZKPGKHI-UHFFFAOYSA-N |

The amino group at C4 enables hydrogen bonding with biological targets, while the ethyl ester enhances lipophilicity, influencing pharmacokinetic properties .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution. Ethyl acetoacetate reacts with 2-amino-4-chloropyrimidine under basic conditions, displacing the chlorine atom with the acetoacetate moiety . A representative procedure involves:

-

Reagents: Ethyl acetoacetate, 2-amino-4-chloropyrimidine, DMF (solvent), DIPEA (base).

-

Conditions: Stirring at 20°C for 10 minutes followed by acetic acid quenching .

Chemical Modifications

The amino group and ester functionality permit diverse reactions:

-

Acylation: The amine can be acylated to form amide derivatives.

-

Hydrolysis: The ethyl ester hydrolyzes to carboxylic acid under acidic or basic conditions.

-

Ring Functionalization: Electrophilic substitution at pyrimidine C5 or C6 positions .

Applications in Drug Development

Intermediate in Heterocyclic Synthesis

The compound serves as a precursor for fused pyrimidine systems. For example, cyclization with acetone yields pyrrolo[2,3-d]pyrimidinones, scaffolds prevalent in kinase inhibitors .

Recent Advances and Future Directions

A 2024 computational study highlighted its potential as a fragment in covalent inhibitor design, leveraging the amino group for targeted binding . Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume